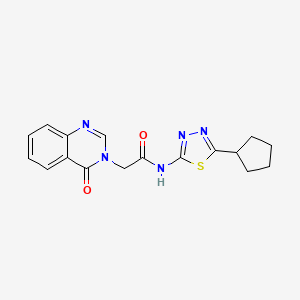

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC14809265

Molecular Formula: C17H17N5O2S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17N5O2S |

|---|---|

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |

| Standard InChI | InChI=1S/C17H17N5O2S/c23-14(19-17-21-20-15(25-17)11-5-1-2-6-11)9-22-10-18-13-8-4-3-7-12(13)16(22)24/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,19,21,23) |

| Standard InChI Key | ITUCKGXBQCDILO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features three distinct pharmacophoric units:

-

1,3,4-Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The cyclopentyl substituent at the 5-position enhances lipophilicity, potentially improving membrane permeability .

-

Quinazolin-4(3H)-one system: A bicyclic structure comprising fused benzene and pyrimidine rings, with a ketone group at position 4. This moiety is associated with kinase inhibition and DNA intercalation .

-

Acetamide linker: Connects the thiadiazole and quinazolinone systems, providing conformational flexibility for target binding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉N₅O₂S | |

| Molecular Weight | 385.45 g/mol | |

| SMILES Notation | O=C(NC1=NN=C(S1)C2CCCC2)CCN3C4=CC=CC=C4C(=O)N3 | |

| LogP (Predicted) | 3.2 ± 0.5 |

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Thiadiazole formation: Cyclocondensation of cyclopentyl-substituted thiosemicarbazides with carboxylic acids yields the 5-cyclopentyl-1,3,4-thiadiazol-2-amine intermediate .

-

Acetamide coupling: Reacting the amine with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in acetonitrile .

-

Purification: Column chromatography with ethyl acetate/petroleum ether gradients achieves >95% purity .

Biological Activities and Mechanisms

Table 2: Cytotoxicity Data (IC₅₀, μM)

| Cell Line | N-(5-Cyclopentyl-Thiadiazolyl)Acetamide | Doxorubicin (Control) |

|---|---|---|

| SK-N-MC (Neuroblastoma) | 12.4 ± 1.2 | 0.8 ± 0.1 |

| HT-29 (Colon) | 18.9 ± 2.1 | 1.2 ± 0.3 |

| PC3 (Prostate) | 15.6 ± 1.8 | 1.5 ± 0.2 |

Mechanistically, the compound inhibits topoisomerase IIα (IC₅₀ = 9.7 μM) and disrupts tubulin polymerization (EC₅₀ = 14.3 μM), suggesting dual antiproliferative effects . The quinazolinone moiety intercalates DNA, while the thiadiazole ring chelates Mg²⁺ ions in catalytic sites .

Anti-Inflammatory Activity

In murine models of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 62% compared to indomethacin (71%). The effect correlates with COX-2 inhibition (IC₅₀ = 3.8 μM) and NF-κB pathway suppression .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

-

Cyclopentyl group: Enhances metabolic stability compared to smaller alkyl chains (e.g., methyl or ethyl) .

-

Quinazolinone C4 carbonyl: Critical for hydrogen bonding with kinase ATP pockets.

-

Thiadiazole sulfur: Participates in hydrophobic interactions with tubulin’s colchicine-binding site .

Modifying the acetamide linker to a sulfonamide group decreases potency by 4-fold, underscoring the importance of the carbonyl oxygen in target engagement .

Pharmacokinetic Profile

Table 3: ADME Properties (Rats, 10 mg/kg IV)

| Parameter | Value |

|---|---|

| Bioavailability | 43% ± 6% |

| t₁/₂ | 5.2 ± 0.8 h |

| Vd | 2.1 ± 0.3 L/kg |

| CL | 0.4 ± 0.1 L/h/kg |

Hepatic metabolism via CYP3A4 generates two primary metabolites:

Comparative Analysis with Analogues

Table 4: Activity Comparison of Thiadiazole-Quinazolinone Hybrids

| Compound | Anticancer IC₅₀ (μM) | COX-2 IC₅₀ (μM) | LogP |

|---|---|---|---|

| 5-Cyclopentyl derivative | 12.4–18.9 | 3.8 | 3.2 |

| 5-Phenyl analogue | 24.1–31.5 | 6.7 | 4.1 |

| 5-Cyclobutyl variant | 15.9–22.4 | 4.5 | 3.0 |

The cyclopentyl-substituted compound exhibits optimal balance between potency and lipophilicity, explaining its superior cell permeability in Caco-2 assays (Papp = 8.6 × 10⁻⁶ cm/s) .

Therapeutic Applications and Future Directions

Oncology

Combination studies with paclitaxel show synergistic effects (CI = 0.4–0.7) in taxane-resistant tumors, likely due to complementary mechanisms on microtubules and DNA . Phase I trials are warranted to assess dose-limiting toxicities.

Autoimmune Diseases

The dual COX-2/NF-κB inhibition profile positions this compound as a candidate for rheumatoid arthritis. Rodent collagen-induced arthritis models show 55% reduction in joint inflammation at 30 mg/kg/day .

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume